8-Nonenoic acid

説明

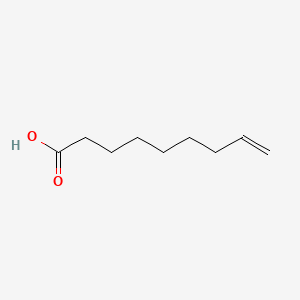

Structure

3D Structure

特性

IUPAC Name |

non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQOXJOAQMCOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185529 | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31642-67-8 | |

| Record name | 8-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031642678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-NONENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QA4Y5MV0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Discovery of 8-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenoic acid is an unsaturated fatty acid that has garnered scientific interest due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of this compound, with a focus on its origins in both the plant and microbial kingdoms. Detailed experimental methodologies for its extraction and analysis are also presented to facilitate further research and development.

Discovery and Historical Context

The initial discovery of the this compound structure in a natural product dates back to 1972 by Galliard and Phillips.[1] Their research on homogenates of potato (Solanum tuberosum) tubers led to the identification of a novel divinyl ether fatty acid, which they named colneleic acid.[1] Structural analysis revealed that colneleic acid is a derivative of linoleic acid, featuring an this compound moiety linked via an ether bond.[2] This discovery was significant as it unveiled a new branch of the lipoxygenase pathway in plants, which is activated in response to pathogen attack.[3][4]

For many years, this compound was primarily known as a structural component of more complex lipids. However, recent research has identified a natural source of free this compound. In 2023, it was reported that the bacterium Kocuria flava, an endophyte isolated from the marine macroalga Bryopsis plumosa, emits volatile free this compound.[1][5] This finding has opened new avenues for investigating the biological roles and potential applications of the free acid.

There is also evidence suggesting the role of this compound as a semiochemical, a chemical messenger used for communication. It has been identified in the anal droplets of the eusocial gall-inducing thrips Kladothrips intermedius, where it is thought to function in chemical defense.[6]

Natural Sources of this compound

To date, this compound has been identified from two primary natural sources: the plant kingdom as a structural component of a larger molecule and the microbial kingdom as a free volatile fatty acid.

Plant Kingdom: Solanum tuberosum (Potato)

In potato plants, this compound is a key structural feature of colneleic acid. The biosynthesis of colneleic acid is induced in response to physical damage or infection by pathogens like Phytophthora infestans, the causative agent of late blight.[7]

Microbial Kingdom: Kocuria flava

The bacterium Kocuria flava has been identified as a producer of free this compound. This endophytic bacterium, living within the tissues of the marine alga Bryopsis plumosa, releases the compound as a volatile organic compound (VOC).[1][5]

Quantitative Data on this compound and Related Compounds

Quantitative data for free this compound in natural sources is still emerging. However, studies on the concentration of the related divinyl ether fatty acid, colnelenic acid (which also contains a C9 unsaturated acid moiety), in infected potato leaves provide valuable context.

| Compound | Natural Source | Tissue | Stress Condition | Concentration | Reference |

| Colnelenic Acid | Solanum tuberosum | Leaves | Infection with Phytophthora infestans | ~7 µg/g fresh weight | [8] |

| This compound | Kocuria flava | - | - | 5 mg/L (effective concentration in bioassay) | [9][10] |

Note: The concentration for this compound from Kocuria flava reflects the amount used in a bioassay to demonstrate its biological activity and not the production yield from the bacterium, which has not yet been quantified in the literature.

Biosynthesis of the this compound Moiety in Solanum tuberosum

The formation of the this compound structure in potatoes occurs as part of the biosynthesis of colneleic acid. This pathway is a branch of the plant's oxylipin signaling cascade, which is involved in defense responses.

The biosynthesis is a two-step enzymatic process:

-

Oxygenation by 9-Lipoxygenase (9-LOX): The pathway begins with linoleic acid, an 18-carbon polyunsaturated fatty acid. The enzyme 9-lipoxygenase catalyzes the introduction of molecular oxygen at the 9th carbon position of linoleic acid, forming (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD).[4]

-

Conversion by Divinyl Ether Synthase (DES): The 9-HPOD intermediate is then acted upon by a specific cytochrome P450 enzyme, 9-divinyl ether synthase (CYP74D).[4] This enzyme catalyzes the intramolecular rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of colneleic acid, which contains the this compound moiety.[4]

Experimental Protocols

Protocol 1: Extraction and Analysis of Colneleic Acid (containing this compound) from Potato Leaves

This protocol is adapted from established methods for lipid extraction and analysis.[8]

1. Tissue Homogenization and Lipid Extraction:

-

Harvest fresh potato leaves (induction of colneleic acid can be enhanced by mechanical wounding or pathogen infection prior to harvesting).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727).

-

Homogenize thoroughly and incubate at room temperature with agitation.

-

Induce phase separation by adding 0.9% NaCl solution, vortexing, and centrifuging.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Resuspend the dried lipid extract in an appropriate solvent and load it onto the cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the colneleic acid fraction with a suitable solvent mixture (e.g., ethyl acetate).

-

Dry the purified fraction.

3. Derivatization to Fatty Acid Methyl Ester (FAME):

-

For analysis by Gas Chromatography (GC), the carboxylic acid group must be derivatized.

-

Resuspend the purified colneleic acid in a solution of 1.25 M HCl in anhydrous methanol.

-

Heat the mixture in a sealed vial to facilitate the formation of the methyl ester.

-

After cooling, quench the reaction and extract the FAME with hexane (B92381).

4. GC-Mass Spectrometry (MS) Analysis:

-

Inject the hexane extract containing the colneleic acid methyl ester into a GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Employ a temperature program to separate the components.

-

The mass spectrometer should be operated in electron ionization (EI) mode for fragmentation and identification.

References

- 1. Kocuria flava, a Bacterial Endophyte of the Marine Macroalga Bryopsis plumosa, Emits this compound Which Inhibits the Aquaculture Pathogen Saprolegnia parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. EzBioCloud | Kocuria flava [ezbiocloudpro.app]

- 6. Semiochemical compound: this compound | C9H16O2 [pherobase.com]

- 7. cris.biu.ac.il [cris.biu.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Nonenoic Acid: Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nonenoic acid (C₉H₁₆O₂), a monounsaturated omega-8 fatty acid, is a molecule of significant interest in various scientific disciplines. Its unique terminal double bond imparts distinct chemical properties that make it a valuable synthon in organic chemistry and a key player in chemical ecology. This technical guide provides a comprehensive overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis methodologies, analytical techniques, and its roles as a semiochemical and a precursor in the development of novel therapeutics. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound is a nine-carbon carboxylic acid with a terminal double bond between carbons 8 and 9. This structural feature is key to its reactivity and biological function.

Chemical Formula: C₉H₁₆O₂

Structure:

InChI: InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11)[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 156.22 g/mol | [1][2] |

| CAS Number | 31642-67-8 | [1][2] |

| Appearance | Liquid | [3] |

| Density | 0.908 g/mL at 25 °C | [3] |

| Boiling Point | 259.6 °C at 760 mmHg (Predicted) | |

| Melting Point | 2.5 °C (Predicted) | |

| Refractive Index | n20/D 1.444 | [3] |

| XlogP3 | 2.8 | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Grignard carboxylation of 8-bromo-1-octene (B45317). This method is suitable for laboratory-scale synthesis.

Experimental Protocol: Grignard Carboxylation of 8-Bromo-1-octene

Materials:

-

8-Bromo-1-octene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 1 M)

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 8-bromo-1-octene in anhydrous diethyl ether or THF in a dropping funnel.

-

Add a small amount of the 8-bromo-1-octene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining 8-bromo-1-octene solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (oct-7-en-1-ylmagnesium bromide).

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A white precipitate will form.

-

Continue adding dry ice until the exothermic reaction subsides.

-

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Slowly quench the reaction by adding cold 1 M hydrochloric acid until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following section details common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound is typically derivatized to its more volatile methyl ester.

Materials:

-

This compound

-

Methanol

-

Acetyl chloride or sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound in methanol.

-

Slowly add a catalytic amount of acetyl chloride or sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and add water.

-

Extract the methyl 8-nonenoate with hexane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution of methyl 8-nonenoate in hexane is ready for GC-MS analysis.

The electron ionization (EI) mass spectrum of methyl 8-nonenoate is expected to show characteristic fragmentation patterns for fatty acid methyl esters.

Table 2: Predicted Key Fragment Ions for Methyl 8-nonenoate

| m/z | Ion Assignment (Proposed) |

| 170 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₃]⁺ |

| 112 | [M - C₄H₈]⁺ (McLafferty + 2) |

| 87 | [CH₃OC(O)(CH₂)₂]⁺ |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 55 | [C₄H₇]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound without derivatization.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used.

Detection:

-

UV detection at a low wavelength (e.g., 205-210 nm) is suitable for the carboxyl group.

Biological Significance and Applications

This compound exhibits interesting biological activities and serves as a valuable building block in the synthesis of complex molecules.

Semiochemical Activity

This compound has been identified as a semiochemical, a chemical substance that carries a message. Specifically, it acts as an attractant for the eusocial gall-inducing thrips, Kladothrips intermedius.[1] This highlights its role in insect communication and its potential for use in pest management strategies.

Precursor in Drug Development

This compound is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. Notably, it has been used as a reagent in the synthesis of 4-N-Alkyl Gemcitabine (B846) analogs, which are being investigated as antineoplastic agents. Gemcitabine is a chemotherapy drug used to treat various cancers, and modifying its structure can lead to improved efficacy and reduced side effects.

Conclusion

This compound is a versatile molecule with significant potential in both fundamental and applied research. Its well-defined structure and reactivity make it an ideal candidate for synthetic transformations, while its role in biological systems opens avenues for the development of novel pest control agents and pharmaceuticals. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration of this intriguing fatty acid.

References

Biosynthesis pathways of 8-Nonenoic acid in organisms

Abstract

8-Nonenoic acid, a medium-chain unsaturated fatty acid with a terminal double bond, has been identified in various organisms, including the bacterium Kocuria flava, the insect Kladothrips intermedius, and the plant Solanum tuberosum.[1][2][3][4] Its presence in these diverse life forms suggests distinct and potentially novel biosynthetic pathways. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis. It delves into the potential enzymatic players, precursor molecules, and the underlying biochemical transformations. Furthermore, this guide furnishes detailed experimental protocols for the identification, quantification, and characterization of the enzymes and metabolites involved in these pathways, aiming to facilitate further research and exploration in this area.

Introduction

This compound (C9:1Δ8) is a monounsaturated fatty acid characterized by a nine-carbon chain with a double bond at the eighth carbon from the carboxyl group. Its identification in various natural sources, from bacteria to plants, points towards its ecological and biological significance.[1][2][3][4] Understanding the biosynthesis of this unique fatty acid is crucial for harnessing its potential in various applications, including the development of novel antimicrobials, flavor and fragrance compounds, and as a precursor for specialty chemicals.

This document outlines the putative biosynthetic routes to this compound, focusing on two primary hypothesized mechanisms: the direct desaturation of a saturated precursor and the oxidative decarboxylation of a longer-chain fatty acid. For each proposed pathway, we will discuss the key enzyme families, potential substrates, and the necessary cofactors.

Putative Biosynthetic Pathways of this compound

While the definitive biosynthetic pathways for this compound are yet to be fully elucidated in any organism, two primary enzymatic mechanisms are proposed based on established principles of fatty acid metabolism.

Pathway 1: ω-1 Desaturation of Nonanoic Acid

This proposed pathway involves the direct introduction of a double bond at the C8 position of a nine-carbon saturated fatty acid, nonanoic acid (C9:0). This reaction would be catalyzed by a hypothetical ω-1 fatty acid desaturase.

-

Precursor: Nonanoic acid (Pelargonic acid)

-

Key Enzyme: A putative ω-1 fatty acid desaturase.

-

Mechanism: This enzyme would likely be a membrane-bound desaturase, utilizing molecular oxygen and a reducing agent (such as NADH or NADPH) to introduce a double bond near the methyl terminus of the fatty acid chain. While ω-3 and ω-6 desaturases are well-characterized, ω-1 desaturases for medium-chain fatty acids are less common.

Caption: Putative ω-1 desaturation pathway for this compound synthesis.

Pathway 2: Oxidative Decarboxylation of Decanoic Acid

An alternative hypothesis involves the enzymatic removal of a carboxyl group from a ten-carbon saturated fatty acid, decanoic acid (C10:0), to yield a terminal alkene. This type of reaction is known to be catalyzed by certain cytochrome P450 enzymes.

-

Precursor: Decanoic acid (Capric acid)

-

Key Enzyme: Cytochrome P450 enzyme of the CYP152 family (e.g., OleT).

-

Mechanism: Enzymes like OleTJE have been shown to catalyze the oxidative decarboxylation of fatty acids to produce terminal olefins.[5] The reaction proceeds via a peroxygenase mechanism, utilizing hydrogen peroxide to form a reactive ferryl-oxo intermediate that abstracts a hydrogen atom from the fatty acid, leading to subsequent decarboxylation and double bond formation.

Caption: Putative oxidative decarboxylation pathway for this compound synthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound. The tables below are presented as templates for future research to populate as enzyme kinetics, substrate specificities, and product yields are determined.

Table 1: Putative Enzyme Kinetic Parameters

| Enzyme Class | Putative Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |

| ω-1 Desaturase | Nonanoic Acid | - | - | - | - | - | - |

| CYP152 Peroxygenase | Decanoic Acid | - | - | - | - | - | - |

Table 2: In Vivo Concentrations of Precursors and Products

| Organism | Tissue/Cellular Compartment | Nonanoic Acid (µg/g) | Decanoic Acid (µg/g) | This compound (µg/g) | Reference |

| Solanum tuberosum | Leaves | - | - | - | [1] |

| Kladothrips intermedius | Anal Droplets | - | - | - | [2] |

| Kocuria flava | Culture Supernatant | - | - | - | [3][4] |

Experimental Protocols

Analysis of this compound and its Precursors by GC-MS

This protocol describes the extraction and analysis of fatty acids from biological samples.

4.1.1. Lipid Extraction

-

Homogenize 100-200 mg of biological tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol.

-

Agitate the mixture for 2 hours at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

4.1.2. Fatty Acid Methyl Ester (FAME) Derivatization

-

To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

-

Incubate at 80°C for 10 minutes.

-

Cool the sample and add 2 mL of 14% boron trifluoride in methanol.

-

Incubate at 80°C for 2 minutes.

-

Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge at 2,000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

4.1.3. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., DB-WAX).

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

MS Mode: Full scan (m/z 50-350) for identification and selective ion monitoring (SIM) for quantification. The methyl ester of this compound will have a molecular ion at m/z 170.

Heterologous Expression and Purification of a Candidate P450 Enzyme

This protocol outlines the expression of a putative CYP152 enzyme in E. coli.

Caption: Workflow for heterologous expression of a P450 enzyme.

4.2.1. Gene Synthesis and Cloning

-

Synthesize the codon-optimized gene for the candidate CYP152 enzyme with a C-terminal His-tag.

-

Clone the gene into a suitable expression vector (e.g., pET-28a).

4.2.2. Expression in E. coli

-

Transform E. coli BL21(DE3) cells with the expression plasmid.

-

Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor).

-

Incubate at 18°C for 16-24 hours with shaking.

4.2.3. Protein Purification

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.

-

Verify the purity of the enzyme by SDS-PAGE.

In Vitro Enzyme Assay for P450-mediated Decarboxylation

This assay determines the activity of the purified P450 enzyme.

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

1-5 µM purified P450 enzyme

-

100 µM decanoic acid (substrate)

-

1 mM H₂O₂ (cofactor)

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Extract the products with 500 µL of ethyl acetate.

-

Analyze the organic extract by GC-MS for the presence of this compound.

Conclusion and Future Directions

The biosynthesis of this compound presents an intriguing area of research with potential applications in biotechnology and synthetic biology. While the exact pathways remain to be definitively established, the proposed mechanisms of ω-1 desaturation and oxidative decarboxylation provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to identify and characterize the enzymes responsible for the synthesis of this unique fatty acid in the known producer organisms.

Future research should focus on:

-

Transcriptomic and proteomic analyses of Kocuria flava, Kladothrips intermedius, and Solanum tuberosum to identify candidate desaturase and P450 genes.

-

Heterologous expression and functional characterization of these candidate enzymes to confirm their activity and substrate specificity.

-

Metabolic engineering of microbial hosts, such as E. coli or Saccharomyces cerevisiae, for the heterologous production of this compound.

Elucidating the biosynthetic machinery of this compound will not only advance our fundamental understanding of fatty acid metabolism but also pave the way for the sustainable production of this valuable medium-chain unsaturated fatty acid.

References

- 1. This compound | 31642-67-8 | GBA64267 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Kocuria flava, a Bacterial Endophyte of the Marine Macroalga Bryopsis plumosa, Emits this compound Which Inhibits the Aquaculture Pathogen Saprolegnia parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical and Biological Profile of 8-Nonenoic Acid: A Technical Overview

CAS Number: 31642-67-8

This technical guide provides a comprehensive overview of 8-Nonenoic acid, a monounsaturated fatty acid with growing interest in the fields of chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Physicochemical Properties of this compound

This compound, also known as non-8-enoic acid, is a C9 unsaturated fatty acid with the terminal double bond at the eighth carbon.[1] Its chemical structure and properties make it a versatile building block in organic synthesis. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 31642-67-8 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₆O₂ | [2][3] |

| Molecular Weight | 156.22 g/mol | [2][3] |

| Density | 0.908 g/mL at 25 °C | [2] |

| Boiling Point | 259.6 °C at 760 mmHg | [2] |

| Melting Point | 2.5 °C | [2] |

| Flash Point | 156.9 °C | [2] |

| Refractive Index | n20/D 1.444 | [2] |

| pKa | 4.78 ± 0.10 (Predicted) | [2] |

| LogP | 2.59760 | [2] |

Synthesis of this compound

A practical synthetic route to this compound can be achieved through a multi-step process starting from oleic acid. This involves oxidative cleavage followed by α-bromination and dehydrobromination.

Experimental Protocol: Synthesis from Oleic Acid

Step 1: Oxidative Cleavage of Oleic Acid to Nonanoic Acid

-

Reaction Setup: In a suitable reaction vessel, dissolve oleic acid in an appropriate solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and dichloromethane.

-

Ozonolysis: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

-

Oxidative Workup: Quench the reaction by adding an oxidizing agent, such as hydrogen peroxide, to the cooled solution. Allow the mixture to warm to room temperature and stir until the ozonide is completely decomposed.

-

Purification: After the workup, cool the reaction mixture and separate the organic layer. Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting mixture of nonanoic acid and azelaic acid can be separated by fractional distillation under reduced pressure, with nonanoic acid being the more volatile component.

Step 2: α-Bromination of Nonanoic Acid (Hell-Volhard-Zelinsky Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the purified nonanoic acid and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

-

Bromination: Gently heat the mixture. Slowly add bromine (Br₂) from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases, indicating the formation of 2-bromononanoyl bromide is complete.

Step 3: Dehydrobromination to this compound

-

Reaction Setup: The crude 2-bromononanoyl bromide is then subjected to dehydrobromination using a suitable base, such as potassium tert-butoxide or another hindered base, in an appropriate solvent to favor the formation of the terminal alkene.

-

Reaction Conditions: The reaction conditions, including temperature and reaction time, are critical to maximize the yield of the desired this compound isomer.

-

Workup and Purification: After the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by distillation under reduced pressure.

Role in the Synthesis of Antineoplastic Agents

This compound is a key reagent in the synthesis of 4-N-Alkyl Gemcitabine analogs, which are being investigated as potential antineoplastic agents.[5][7] Gemcitabine is a potent chemotherapeutic drug, but its efficacy is limited by rapid metabolic inactivation.[8] Modification at the 4-N position can confer resistance to this deamination.[8]

Experimental Protocol: Synthesis of 4-N-Non-8-enoyl Gemcitabine

-

Activation of this compound: this compound is first activated to a more reactive species, such as an acid chloride or an active ester (e.g., N-hydroxysuccinimide ester), to facilitate amide bond formation.

-

Coupling Reaction: The activated this compound is then reacted with the 4-amino group of Gemcitabine in the presence of a suitable base and solvent. The reaction conditions are optimized to ensure selective acylation at the desired position.

-

Purification: The resulting 4-N-(non-8-enoyl)gemcitabine is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to obtain the desired product with high purity.

Biological Significance and Potential Applications

Natural Occurrence and Semiochemical Activity

This compound has been identified in natural sources, such as the leaves of the potato plant (Solanum tuberosum).[9] It also functions as a semiochemical, a chemical substance that carries a message, in the animal kingdom.[10]

Role in Capsaicin Biosynthesis

In Capsicum species (chili peppers), a related compound, 8-methyl-6-nonenoic acid, is a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[6] This pathway involves the condensation of a branched-chain fatty acid derivative with vanillylamine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 7. 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogues with NOTA Chelators for 68-Gallium Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Design and Synthesis of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogu" by Jesse E. Pulido [digitalcommons.fiu.edu]

- 9. This compound | 31642-67-8 | GBA64267 | Biosynth [biosynth.com]

- 10. Activated AMPK boosts the Nrf2/HO-1 signaling axis—A role for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

8-Nonenoic Acid: A Comprehensive Technical Guide on its Biological Role and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nonenoic acid, a medium-chain fatty acid, is emerging as a molecule of interest with diverse biological activities. While research directly focused on this compound is still developing, studies on its close structural analog, 8-methyl nonanoic acid, provide significant insights into its potential metabolic and antimicrobial roles. This technical guide synthesizes the current understanding of this compound's biological functions, proposes potential signaling pathways based on analog data, presents available quantitative data, and provides detailed experimental protocols for its study. This document aims to serve as a foundational resource for researchers investigating the therapeutic and physiological significance of this fatty acid.

Introduction

This compound is an unsaturated fatty acid with the chemical formula C₉H₁₆O₂.[1] It has been identified in various natural sources, including the leaves of Solanum tuberosum (potato) and as a semiochemical in insects like the eusocial thrips Kladothrips intermedius.[2] Its utility extends to being a reagent in the synthesis of antineoplastic agents, specifically 4-N-Alkyl Gemcitabine analogs.[][4] This guide explores the known and inferred biological activities of this compound, with a particular focus on its metabolic and antimicrobial properties.

Biological Roles and Activities

Metabolic Regulation

While direct studies on this compound's role in metabolic signaling are limited, extensive research on its methylated analog, 8-methyl nonanoic acid (8-MNA), offers compelling evidence for its potential involvement in key metabolic pathways. 8-MNA is a non-pungent degradation by-product of dihydrocapsaicin, a capsaicinoid found in chili peppers.[5]

In 3T3-L1 adipocytes, 8-MNA has been shown to:

-

Decrease De Novo Lipogenesis: During nutrient starvation, 8-MNA reduces lipid accumulation, suggesting an inhibition of new fatty acid synthesis.[6] This effect is associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]

-

Reduce Lipolysis: 8-MNA treatment in mature adipocytes leads to a decreased lipolytic response to β-adrenergic agonists like isoproterenol.[6]

-

Enhance Insulin-Dependent Glucose Uptake: 8-MNA increases the sensitivity of 3T3-L1 cells to insulin, thereby promoting glucose uptake.[6]

These findings suggest that this compound may play a significant role in managing energy balance and glucose metabolism, making it a potential therapeutic target for metabolic disorders.

Antimicrobial and Antifungal Activity

This compound has demonstrated notable antimicrobial properties. A key finding is its inhibitory activity against the oomycete Saprolegnia parasitica, a significant pathogen in aquaculture that causes saprolegniasis in fish. The volatile organic compound this compound, produced by the bacterial endophyte Kocuria flava, exhibits this protective effect.

The proposed general mechanism for the antimicrobial action of unsaturated fatty acids involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes in fatty acid synthesis, such as enoyl-acyl carrier protein reductase (FabI).[7]

Studies on the antifungal activity of nonanoic acid, the saturated counterpart of this compound, have identified it as an antifungal compound in Hibiscus syriacus Ggoma, effective against Trichophyton mentagrophytes.[8] The mechanism of action for antifungal properties of fatty acids often involves damage to the cell wall and membrane, leading to altered morphology and function.[9]

Signaling Pathways

Based on the effects observed for its analog, 8-methyl nonanoic acid, a plausible signaling pathway for this compound in metabolic regulation involves the activation of AMP-activated protein kinase (AMPK).

Proposed AMPK-Mediated Metabolic Regulation

The activation of AMPK by this compound would initiate a cascade of events aimed at restoring cellular energy balance. Activated AMPK would phosphorylate downstream targets, leading to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways such as glucose uptake and potentially fatty acid oxidation.

References

- 1. This compound | C9H16O2 | CID 35860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 31642-67-8 | Benchchem [benchchem.com]

- 4. This compound | 31642-67-8 [chemicalbook.com]

- 5. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Nonenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-nonenoic acid, a valuable unsaturated fatty acid in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this compound, this guide incorporates data for its methyl ester derivative where applicable and provides expected values based on the analysis of similar chemical structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| 5.88 - 5.72 | Multiplet | 1H | H-8 |

| 5.05 - 4.90 | Multiplet | 2H | H-9 |

| 2.35 | Triplet | 2H | H-2 |

| 2.10 - 2.00 | Multiplet | 2H | H-7 |

| 1.68 - 1.55 | Multiplet | 2H | H-3 |

| 1.45 - 1.25 | Multiplet | 6H | H-4, H-5, H-6 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~179 | C-1 (C=O) |

| ~139 | C-8 (=CH) |

| ~114 | C-9 (=CH₂) |

| ~34 | C-2 |

| ~33 | C-7 |

| ~29 | C-4, C-5 |

| ~28 | C-6 |

| ~24 | C-3 |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3075 | Medium | =C-H stretch (Vinyl) |

| 2925, 2855 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1640 | Medium | C=C stretch (Alkene) |

| 1465 | Medium | C-H bend (Aliphatic) |

| 990, 910 | Medium | =C-H bend (Vinyl) |

Table 4: Mass Spectrometry Data for this compound, methyl ester

| m/z | Relative Intensity | Possible Fragment |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M - OCH₃]⁺ |

| 111 | Low | [M - COOCH₃]⁺ |

| 97 | High | [C₇H₁₃]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Derivatization (for GC-MS): To increase volatility for Gas Chromatography (GC) analysis, convert the carboxylic acid to its methyl ester. This can be achieved by reacting this compound with a solution of methanolic HCl or BF₃-methanol.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.

-

GC Separation:

-

Inject a small volume of the derivatized sample into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C.

-

-

MS Analysis:

-

The eluent from the GC is introduced into the mass spectrometer.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 35-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate key workflows in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for GC-MS analysis of this compound.

8-Nonenoic Acid as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenoic acid, a medium-chain unsaturated fatty acid, and its methylated derivative, 8-methyl-nonenoic acid (8-MNA), are emerging as significant metabolic intermediates with potential implications for energy homeostasis and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolism, detailed experimental protocols for its analysis, and visualizations of its associated signaling pathways.

Metabolic Origin and Significance

8-Methyl-nonenoic acid (8-MNA) is a known metabolic by-product of dihydrocapsaicin (B196133) (DHC), one of the pungent capsaicinoid compounds found in chili peppers[1][2]. Following the ingestion of DHC, it is metabolized in the body, leading to the formation of 8-MNA[2]. This conversion is significant as 8-MNA lacks the pungency of its parent compound, making it a potentially more palatable therapeutic agent[1]. Furthermore, 8-MNA itself is a precursor in the biosynthesis of capsaicin (B1668287) in chili plants[3].

While the endogenous biosynthesis of this compound in mammals is not well-documented, its presence as a metabolite of a common dietary component underscores its relevance in understanding the full scope of the metabolic effects of capsaicinoids.

Role in Cellular Metabolism

Recent research has illuminated the role of 8-MNA as a modulator of energy metabolism, particularly in adipocytes. Studies have shown that 8-MNA can influence key metabolic processes, including lipogenesis and glucose uptake, primarily through the activation of AMP-activated protein kinase (AMPK)[1][4][5].

Activation of AMPK Signaling

AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes[6][7]. 8-MNA has been demonstrated to increase the phosphorylation of AMPK at threonine 172, a key step in its activation[1]. This activation of AMPK by 8-MNA appears to be a central mechanism through which it exerts its metabolic effects.

Downstream Metabolic Effects

The activation of AMPK by 8-MNA triggers a cascade of downstream events that collectively contribute to a more favorable metabolic profile.

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis[8][9]. This leads to a decrease in the production of malonyl-CoA, a key building block for new fatty acids, thereby reducing de novo lipogenesis[1][5].

-

Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation[4][8]. This promotes the breakdown of existing fats for energy production.

-

Enhanced Glucose Uptake: Studies have shown that 8-MNA treatment can increase insulin-stimulated glucose uptake in adipocytes[1]. While the precise mechanism is still under investigation, AMPK activation is known to promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell[4].

Data Presentation: Metabolic Effects of 8-Methyl-Nonenoic Acid

The following table summarizes the key metabolic effects of 8-MNA as reported in the scientific literature. It is important to note that specific physiological concentrations of this compound and 8-MNA in human or animal tissues and fluids are not yet well-established. The concentrations provided in the table are those used in in vitro experimental settings.

| Metabolic Effect | Cell/System Type | 8-MNA Concentration | Outcome | Reference(s) |

| Lipid Accumulation | 3T3-L1 Adipocytes | 1 µM, 10 µM | Decreased lipid amounts during nutrient starvation. | [4][5] |

| AMPK Activation | 3T3-L1 Adipocytes | 1 µM, 10 µM | Increased phosphorylation of AMPK at Thr172. | [1] |

| Lipolysis | 3T3-L1 Adipocytes | Not specified | Reduced lipolytic response to isoproterenol. | [1] |

| Glucose Uptake | 3T3-L1 Adipocytes | 1 µM, 10 µM | Increased insulin-stimulated glucose uptake. | [1] |

| Energy Homeostasis | Diet-Induced Obese Mice | Dietary Supplementation | Reduced caloric intake and body weight gain. | [10] |

| Glucose Homeostasis | Diet-Induced Obese Mice | Dietary Supplementation | Delayed onset of high-fat diet-induced insulin (B600854) resistance. | [10] |

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for elucidating its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques for this purpose.

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma or serum) and involves lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent GC-MS analysis.

4.1.1. Materials and Reagents

-

This compound standard (≥97% purity)

-

Internal Standard (IS), e.g., Heptadecanoic acid

-

Methanol (B129727) (anhydrous, ≥99.8%)

-

Hexane (B92381) (GC grade)

-

Chloroform (HPLC grade)

-

Derivatization agent: 14% Boron trifluoride (BF₃) in methanol or 2% Sulfuric acid in methanol[11]

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

4.1.2. Sample Preparation and Lipid Extraction (Folch Method)

-

To 100 µL of plasma or serum, add a known amount of internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

4.1.3. Derivatization to Fatty Acid Methyl Ester (FAME)

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol[12].

-

Seal the tube and heat at 60°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.

-

Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

4.1.4. GC-MS Analysis

The following table provides suggested GC-MS parameters. These should be optimized for the specific instrument used.

| Parameter | Suggested Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Initial temp 70°C, hold 2 min; ramp to 170°C at 11°C/min; ramp to 220°C at 20°C/min, hold 2.5 min[13] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Scan Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |

| Ions to Monitor (FAME) | To be determined empirically using a standard. Expected m/z for this compound methyl ester: [M]+ at 170.13, and characteristic fragments. |

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol offers the advantage of analyzing this compound in its native form without derivatization, simplifying sample preparation.

4.2.1. Materials and Reagents

-

This compound standard (≥97% purity)

-

Deuterated internal standard (e.g., d4-Nonanoic acid, if available)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) or formic acid (for mobile phase modification)

4.2.2. Sample Preparation

-

To 100 µL of plasma or serum, add a known amount of the deuterated internal standard.

-

Perform protein precipitation by adding 400 µL of ice-cold methanol or acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.3. LC-MS/MS Analysis

The following table provides suggested LC-MS/MS parameters. These should be optimized for the specific instrument and application.

| Parameter | Suggested Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 2 mM ammonium acetate |

| Gradient | Optimized to separate this compound from other fatty acids (e.g., start at 30% B, ramp to 95% B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for this compound: 155.1 |

| Product Ions (m/z) | To be determined by infusing a standard solution. |

| Source Parameters | Optimize source temperature, gas flows, and voltages for maximum signal intensity. |

Mandatory Visualizations

Signaling Pathway of 8-Methyl-Nonenoic Acid

The following diagram illustrates the proposed signaling pathway through which 8-methyl-nonenoic acid modulates cellular metabolism.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the metabolic effects of this compound.

Conclusion

This compound, particularly its methylated form 8-methyl-nonenoic acid, is a fascinating metabolic intermediate with demonstrable effects on cellular energy metabolism. Its ability to activate AMPK and consequently modulate lipogenesis and glucose uptake positions it as a compound of interest for further research, especially in the context of metabolic disorders. While the current body of literature provides a strong foundation, further studies are required to establish its physiological concentrations and to develop and validate specific and sensitive analytical methods for its routine quantification in biological samples. The protocols and pathways detailed in this guide offer a robust framework for researchers to advance our understanding of this promising metabolic modulator.

References

- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Browsing Metabolites in the HML [hmdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. Effect of phosphorylation by AMP-activated protein kinase on palmitoyl-CoA inhibition of skeletal muscle acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the classification of 8-Nonenoic acid as a fatty acid

An In-depth Technical Guide to the Classification of 8-Nonenoic Acid as a Fatty Acid

Introduction to Fatty Acids

In biochemistry, a fatty acid is a carboxylic acid with a long aliphatic chain, which is either saturated or unsaturated.[1] These molecules are fundamental building blocks of complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[2] Fatty acids play critical roles in biological systems, serving as primary energy sources, essential components of cellular membranes, and precursors for signaling molecules.[1][3]

Most naturally occurring fatty acids have an unbranched chain containing an even number of carbon atoms, typically ranging from 4 to 28.[1] Their chemical nature is defined by a hydrophilic carboxyl group (-COOH) at one end and a hydrophobic hydrocarbon tail. This amphipathic characteristic dictates their behavior in aqueous environments and their function within biological membranes. The classification of fatty acids is based on several key structural features: the length of the carbon chain, the presence or absence of double bonds, and the number of carbon atoms in the chain (even or odd).[1]

This guide provides a detailed technical examination of this compound, systematically evaluating its chemical and physical properties to formally classify it within the established framework of fatty acids. The intended audience includes researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's biochemical identity.

Core Classification Criteria for Fatty Acids

The systematic classification of fatty acids is essential for understanding their metabolic fates and physiological functions. The primary criteria for classification are chain length and the degree of saturation.

2.1 Classification by Carbon Chain Length The length of the hydrocarbon tail is a critical determinant of a fatty acid's physical properties, such as melting point and solubility, as well as its mechanism of absorption and metabolism in biological systems.[4] Fatty acids are generally categorized into four groups based on chain length:

-

Short-Chain Fatty Acids (SCFAs): These have aliphatic tails of five or fewer carbons (<6 carbons).[5][6] They are typically liquid at room temperature and possess a degree of water solubility.[2][6]

-

Medium-Chain Fatty Acids (MCFAs): With aliphatic tails of 6 to 12 carbons, MCFAs are absorbed and metabolized more rapidly than their longer-chain counterparts.[5][7]

-

Long-Chain Fatty Acids (LCFAs): These contain aliphatic tails of 13 to 21 carbons.[5] They are the most common type found in the diet and are typically solid at room temperature if saturated.[8]

-

Very Long-Chain Fatty Acids (VLCFAs): Defined as having 22 or more carbons, VLCFAs are involved in specific biological processes, and their metabolism often begins in peroxisomes.[5]

2.2 Classification by Degree of Saturation The presence of carbon-carbon double bonds in the hydrocarbon tail determines the saturation of a fatty acid.

-

Saturated Fatty Acids (SFAs): These fatty acids have no carbon-carbon double bonds (C=C). Their chains are fully "saturated" with hydrogen atoms, resulting in a straight, flexible structure that allows for tight packing.[1][9]

-

Unsaturated Fatty Acids (UFAs): These contain one or more C=C double bonds.[1]

The following diagram illustrates the hierarchical classification system for fatty acids.

Physicochemical Profile of this compound

This compound is a fatty acid with the chemical formula C₉H₁₆O₂.[11] Its structure consists of a nine-carbon chain, making it an odd-chain fatty acid, with a terminal carboxylic acid group and a single double bond located at the eighth carbon position (C8), starting from the methyl end (omega-1).

The diagram below illustrates the chemical structure of this compound, highlighting its key functional groups.

3.1 Quantitative Physicochemical Data

The classification of this compound is substantiated by its physical and chemical properties, which are summarized in the table below. These properties are compared with the general characteristics of SCFA, MCFA, and LCFA classes.

| Property | This compound | Short-Chain (SCFA) | Medium-Chain (MCFA) | Long-Chain (LCFA) |

| Carbon Atoms | 9 | < 6 | 6 - 12 | 13 - 21 |

| Molecular Formula | C₉H₁₆O₂[11] | Varies (e.g., C₄H₈O₂) | Varies (e.g., C₈H₁₆O₂) | Varies (e.g., C₁₈H₃₆O₂) |

| Molecular Weight ( g/mol ) | 156.22[11] | Lower (e.g., ~88 for Butyric) | Intermediate (~116-200) | Higher (> 200) |

| Melting Point (°C) | 2.5[12] | Generally < 0 (e.g., Butyric: -7.9) | -8 to 44 | > 44 (if saturated) |

| Boiling Point (°C) | 259.6[12] | < 200 | ~200 - 300 | > 300 |

| Density (g/mL at 25°C) | 0.908[11] | ~0.96 | ~0.91 | ~0.85 (liquid state) |

| pKa | ~4.78 (Predicted)[12] | ~4.8 | ~4.9 | ~4.9-5.0 |

| Physical State at RT | Liquid[11] | Liquid | Liquid/Solid | Solid (if saturated) |

| Water Solubility | Low | High to Moderate | Low | Very Low/Insoluble |

Formal Classification of this compound

Based on the established criteria and its physicochemical properties, this compound is classified as follows:

-

By Chain Length : With a nine-carbon backbone, this compound falls squarely into the category of a Medium-Chain Fatty Acid (MCFA) , as this class includes fatty acids with 6 to 12 carbon atoms.[5][7] Its physical properties, such as being liquid at room temperature and having a boiling point of 259.6°C, are consistent with other MCFAs.[2][12]

-

By Saturation : The presence of a single carbon-carbon double bond between C8 and C9 means that this compound is an Unsaturated Fatty Acid . More specifically, as it contains only one double bond, it is classified as a Monounsaturated Fatty Acid (MUFA) .

Therefore, the complete classification for this compound is a monounsaturated medium-chain fatty acid .

Experimental Protocols for Fatty Acid Classification

The identity and classification of a fatty acid like this compound are confirmed experimentally using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

5.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for fatty acid profiling. It involves converting fatty acids into volatile methyl esters (FAMEs) before separation and detection.

5.1.1 Detailed Protocol for FAMEs Preparation and GC-MS Analysis

-

Lipid Extraction :

-

Homogenize the biological sample (e.g., 1 mg tissue, 0.5 x 10⁶ cells) in a solvent mixture, typically chloroform:methanol (1:2, v/v), to extract total lipids.[13]

-

Add an internal standard (e.g., a deuterated fatty acid like C17:0) at the beginning of the extraction for accurate quantification.[1]

-

Vortex vigorously and centrifuge to separate the organic (lipid-containing) and aqueous layers. Collect the organic layer.

-

-

Saponification (for total fatty acids) :

-

Dry the lipid extract under a stream of nitrogen.

-

Add 2 mL of a saponification reagent (e.g., 0.5 M NaOH in methanol) and heat at 100°C for 5-10 minutes to hydrolyze ester linkages, releasing free fatty acids.[14]

-

-

Methylation :

-

Cool the sample and add a methylation reagent, such as 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

-

Heat the mixture at 80-100°C for 5-10 minutes to convert the free fatty acids to Fatty Acid Methyl Esters (FAMEs).[14]

-

After cooling, add a nonpolar solvent (e.g., hexane (B92381) or iso-octane) and water to partition the FAMEs into the organic layer.[14]

-

Carefully transfer the upper organic layer containing the FAMEs to a new vial for injection.

-

-

GC-MS Instrumental Analysis :

-

Injection : Inject 1 µL of the FAMEs solution into the GC inlet, typically set to 250-280°C in splitless mode.[14][15]

-

Chromatographic Separation : Use a capillary column (e.g., HP-5MS). A typical oven temperature program is: hold at 100°C for 2 min, ramp to 250°C at 5°C/min, then ramp to 320°C at 20°C/min and hold for 10 min.[15] Helium is used as the carrier gas.[14]

-

Mass Spectrometry : The eluting compounds are ionized (typically by electron ionization at 70 eV) and detected. The mass spectrometer scans a mass range of m/z 50–550.[14]

-

Identification : FAMEs are identified by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST).

-

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information, confirming the carbon chain length, the presence and position of double bonds, and their configuration (cis/trans).

5.2.1 Detailed Protocol for NMR Analysis

-

Sample Preparation :

-

Dissolve 5-10 mg of the purified fatty acid sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[16]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[17]

-

-

¹H NMR Spectroscopy :

-

Acquisition : Acquire a one-dimensional proton NMR spectrum. Key signals for an unsaturated fatty acid like this compound include:

-

Olefinic protons (-CH=CH-) : δ 5.3-5.8 ppm. The multiplicity of this signal provides information about neighboring protons.

-

Carboxyl proton (-COOH) : A broad singlet, typically δ 10-12 ppm (often not observed).

-

α-Methylene protons (-CH₂-COOH) : Triplet at δ ~2.3 ppm.[17]

-

Allylic protons (-CH₂-CH=) : Multiplet at δ ~2.0 ppm.[17]

-

Aliphatic chain protons (-(CH₂)n-) : A large multiplet at δ ~1.2-1.6 ppm.[17]

-

Terminal methyl protons (-CH₃) : Triplet at δ ~0.9 ppm.[17]

-

-

The integration of these signals allows for quantification of the relative number of protons in each environment, confirming the structure.

-

-

¹³C NMR Spectroscopy :

-

Acquisition : Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

-

Key Signals :

-

Carboxyl carbon (-COOH) : δ ~180 ppm.

-

Olefinic carbons (-C=C-) : δ ~128-130 ppm.

-

Aliphatic carbons : δ ~14-34 ppm.

-

-

-

2D NMR (COSY, HSQC) :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of the entire carbon chain from one proton to its neighbor.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with its directly attached carbon, confirming C-H assignments.

-

The following diagram illustrates a typical workflow for the experimental classification of an unknown fatty acid.

Conclusion

The classification of this compound is unequivocally established through the systematic application of standard biochemical definitions and analytical verification. Its nine-carbon aliphatic chain places it within the medium-chain fatty acid (MCFA) category, while the single double bond at the ω-1 position designates it as a monounsaturated fatty acid (MUFA) . This classification is supported by its measured physicochemical properties, which align with those of other MCFAs. Analytical techniques such as GC-MS and NMR spectroscopy provide the definitive experimental evidence required to confirm its molecular structure and thus its formal classification. A precise understanding of this compound's identity is crucial for researchers investigating its metabolic role, potential therapeutic applications, and function in biological systems.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 4. 2.32 Fatty Acids | Nutrition Flexbook [courses.lumenlearning.com]

- 5. Fatty acid - Wikipedia [en.wikipedia.org]

- 6. Short-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. This compound | 31642-67-8 [chemicalbook.com]

- 10. Impact of Fatty Acid Carbon Chain Length and Protein Composition on Physicochemical and Digestive Properties of MFGM Contained Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound|lookchem [lookchem.com]

- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. magritek.com [magritek.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 8-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-Nonenoic acid, a medium-chain fatty acid utilized in various research and synthetic applications. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 31642-67-8 | [2] |

| Appearance | Liquid | |

| Density | 0.908 g/mL at 25 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.444 | |

| Boiling Point | 88 °C at 0.38 mmHg | |

| Melting Point | 5 °C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

Data sourced from multiple safety data sheets. The most common classifications are presented.[1]

Experimental Protocols

Determination of Flash Point (Closed-Cup Method):

The flash point is determined using a closed-cup apparatus (e.g., Pensky-Martens). A sample of this compound is heated at a slow, constant rate with continuous stirring. A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Determination of Acute Oral Toxicity (e.g., OECD TG 420):

Acute oral toxicity is typically assessed in rodent models. A single, high dose of the substance is administered orally to a group of animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose lethal to 50% of the test population) can then be estimated. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[2]

Safe Handling and Storage Workflow

Adherence to a strict workflow is paramount when handling this compound. The following diagram outlines the key stages from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following diagram outlines the necessary steps for different routes of exposure.

Caption: First aid procedures for this compound exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]

-